N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide
Description
This compound belongs to the pyrido[2,3-d]pyrimidinone class, featuring a fused bicyclic core with a 4-chloro-2-fluorophenylacetamide moiety and a 2-phenylethyl substituent at position 2. Its structure integrates halogenated aromatic groups (enhancing lipophilicity and target binding) and a dihydropyrido-pyrimidinone scaffold (common in kinase inhibitors and antiproliferative agents).
Properties
CAS No. |
902920-28-9 |
|---|---|
Molecular Formula |
C23H18ClFN4O3 |
Molecular Weight |
452.87 |
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)pyrido[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H18ClFN4O3/c24-16-8-9-19(18(25)13-16)27-20(30)14-29-21-17(7-4-11-26-21)22(31)28(23(29)32)12-10-15-5-2-1-3-6-15/h1-9,11,13H,10,12,14H2,(H,27,30) |
InChI Key |
SNOXCRNFPAQWNL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)Cl)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, mechanism of action, and biological activity based on various studies.
- Molecular Formula : C22H15ClF2N4O3
- Molecular Weight : 456.8 g/mol
- IUPAC Name : N-(4-chloro-2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide
Synthesis
The synthesis of this compound involves multiple organic reactions. Key steps include the formation of the pyrido[2,3-d]pyrimidin-1(2H)-yl core and subsequent halogenation to introduce the chloro and fluoro substituents. Common reagents include thionyl chloride for chlorination and diethylaminosulfur trifluoride (DAST) for fluorination.
The biological activity of N-(4-chloro-2-fluorophenyl)-2-acetamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an enzyme inhibitor or modulator by binding to active sites or influencing receptor conformations, leading to alterations in cellular signaling pathways.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .
Anticancer Activity
In vitro studies have indicated that the compound possesses anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle checkpoints, leading to inhibited proliferation and increased cell death in cancerous tissues.
Neuroprotective Effects
Preliminary studies suggest neuroprotective effects against oxidative stress-induced neuronal damage. The compound appears to stabilize mitochondrial function and reduce reactive oxygen species (ROS) production in neuronal cells.
Case Studies
-
Antibacterial Efficacy : A study involving the evaluation of various derivatives showed that N-(4-chloro-2-fluorophenyl)-2-acetamide exhibited a notable zone of inhibition against Gram-positive bacteria compared to standard antibiotics.
Compound Bacterial Strain MIC (µg/mL) N-(4-chloro-2-fluorophenyl)-2-acetamide S. aureus 40 N-(4-chloro-2-fluorophenyl)-2-acetamide E. coli 50 -
Cytotoxicity in Cancer Cells : In a study assessing cytotoxic effects on human cancer cell lines, the compound was found to significantly reduce cell viability at concentrations above 10 µM.
Cell Line IC50 (µM) MCF-7 (Breast) 12 HeLa (Cervical) 15
Comparison with Similar Compounds
Target Compound
- Core : Pyrido[2,3-d]pyrimidin-1(2H)-one (dihydro form).
- Substituents :
- Position 1: 2-(4-Chloro-2-fluorophenyl)acetamide.
- Position 3: 2-Phenylethyl group.
- Halogens : Cl (para) and F (ortho) on the phenyl ring.
Analogous Compounds
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): Core: Pyrimidine with sulfanyl linkage. Substituents: 4-Chlorophenyl and diamino groups. Key Difference: Lacks fused bicyclic system and fluorine atom; sulfur atom enhances polarizability .
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (): Core: Thieno[3,2-d]pyrimidinone (sulfur-containing heterocycle). Substituents: 4-Chlorophenyl and trifluoromethylphenyl groups. Key Difference: Thiophene ring increases electron-deficient character compared to pyrido-pyrimidinone .
N-(2-Chloro-4-fluorophenyl)-2-((3-methyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)thio)acetamide (): Core: Thieno[3,2-d]pyrimidinone. Substituents: Methyl and p-tolyl groups. Key Difference: Methyl substituent reduces steric hindrance compared to 2-phenylethyl .
Physicochemical Properties
*Calculated using molecular formula C23H17ClFN4O3.
Trends :
- Halogenation (Cl, F) and aromaticity increase molecular weight and LogP, enhancing membrane permeability.
- Thieno-pyrimidinones (–13) exhibit higher molecular weights due to sulfur incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
